3-Phenyl-3,4-dihydro-quinazolin-2-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-4H-quinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 3-phenyl-4H-quinazolin-2-amine consists of a quinazoline core with a phenyl group attached to the third position and an amine group at the second position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-4H-quinazolin-2-amine typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method is the reaction of 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride . Another approach involves the use of anthranilic acid and phenyl isothiocyanate, followed by thiation with phosphorus pentasulfide in boiling anhydrous pyridine .
Industrial Production Methods
Industrial production of 3-phenyl-4H-quinazolin-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis are some of the advanced techniques employed to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-phenyl-4H-quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, reduced amines, and various substituted quinazoline derivatives .
Wissenschaftliche Forschungsanwendungen
3-phenyl-4H-quinazolin-2-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-phenyl-4H-quinazolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . By binding to these enzymes, the compound can disrupt the signaling pathways, leading to the inhibition of tumor growth and other biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-phenyl-4H-quinazolin-3-amine: Similar structure but with the phenyl group at the second position.
4-phenyl-2H-quinazolin-3-one: Contains a carbonyl group at the third position instead of an amine.
6-bromo-4-phenylquinazolin-2-amine: Substituted with a bromine atom at the sixth position.
Uniqueness
3-phenyl-4H-quinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives . Its ability to inhibit specific enzymes and pathways makes it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C14H13N3 |
---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
3-phenyl-4H-quinazolin-2-amine |
InChI |
InChI=1S/C14H13N3/c15-14-16-13-9-5-4-6-11(13)10-17(14)12-7-2-1-3-8-12/h1-9H,10H2,(H2,15,16) |
InChI-Schlüssel |
AAKLRBVEVQENTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2N=C(N1C3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.